1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 920163-42-4
VCID: VC6827507
InChI: InChI=1S/C21H21N7OS/c29-18(13-17-7-4-12-30-17)26-8-10-27(11-9-26)20-19-21(23-15-22-20)28(25-24-19)14-16-5-2-1-3-6-16/h1-7,12,15H,8-11,13-14H2
SMILES: C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CC5=CC=CS5
Molecular Formula: C21H21N7OS
Molecular Weight: 419.51

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

CAS No.: 920163-42-4

Cat. No.: VC6827507

Molecular Formula: C21H21N7OS

Molecular Weight: 419.51

* For research use only. Not for human or veterinary use.

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone - 920163-42-4

Specification

CAS No. 920163-42-4
Molecular Formula C21H21N7OS
Molecular Weight 419.51
IUPAC Name 1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-thiophen-2-ylethanone
Standard InChI InChI=1S/C21H21N7OS/c29-18(13-17-7-4-12-30-17)26-8-10-27(11-9-26)20-19-21(23-15-22-20)28(25-24-19)14-16-5-2-1-3-6-16/h1-7,12,15H,8-11,13-14H2
Standard InChI Key OZMLSAOGQMPTGE-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CC5=CC=CS5

Introduction

The compound 1-(4-(3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule that combines a triazolopyrimidine core with a piperazine ring and a thiophene moiety. This compound is not directly referenced in the provided search results, but its components and similar structures offer insights into its potential properties and applications.

Synthesis Approach

The synthesis of such a compound typically involves multiple steps, including the formation of the triazolopyrimidine core, attachment of the benzyl group, incorporation of the piperazine ring, and finally, the addition of the thiophene moiety. The specific synthesis route may involve click chemistry for forming the triazole ring and subsequent reactions to attach other components.

Biological Activity

Compounds with similar structures have shown potential in various biological assays. For instance, triazolopyrimidine derivatives have been explored for their anticancer properties . The addition of a thiophene ring may enhance lipophilicity, potentially improving cellular penetration and activity against certain targets.

Potential Applications

  • Anticancer Activity: Given the presence of a triazolopyrimidine core, this compound might exhibit cytotoxic effects against cancer cell lines, similar to related compounds .

  • Antimicrobial Activity: The combination of a triazolopyrimidine and a thiophene moiety could also confer antimicrobial properties, although specific data would be needed to confirm this.

Research Findings and Future Directions

While specific research findings on 1-(4-(3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone are not available, studies on similar compounds suggest potential avenues for investigation:

  • In Vitro Assays: Evaluating the compound's cytotoxicity using MTT assays against various cancer cell lines could provide insights into its anticancer potential.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to optimize its biological activity could involve altering the substituents on the triazolopyrimidine or thiophene rings.

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